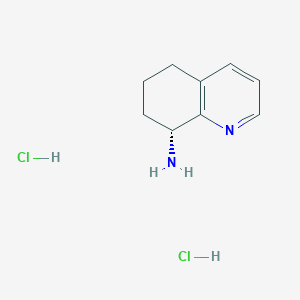

(R)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride

Description

(R)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride (CAS: 1187929-87-8) is a chiral tetrahydroquinoline derivative with the molecular formula C₉H₁₄Cl₂N₂ and a molecular weight of 221.13 g/mol . It exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical and chemical applications. This compound is structurally characterized by a partially saturated quinoline core with an amine group at the 8-position, and its (R)-enantiomer exhibits distinct stereochemical properties critical for biological activity .

Properties

IUPAC Name |

(8R)-5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTETYNWEDVEEFT-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iridium-Catalyzed Enantiodivergent Synthesis

The iridium-catalyzed asymmetric hydrogenation of quinoline derivatives represents the most efficient route to (R)-5,6,7,8-tetrahydroquinolin-8-amine. Key advancements include:

Reaction Design :

-

Catalyst System : Chiral Ir(III) complexes with diphosphine ligands (e.g., (R)-Segphos or (S)-Binap) enable enantioselective hydrogenation of 5,6,7,8-tetrahydroquinoline precursors.

-

Solvent Dependency : Toluene/dioxane mixtures favor the (R)-enantiomer (98% e.e., TON = 680), whereas ethanol shifts selectivity toward the (S)-enantiomer (94% e.e., TON = 1,680).

-

Additives : Sodium bicarbonate or N-bromosuccinimide (NBS) enhances catalyst activity and stabilizes intermediates.

Mechanistic Insights :

Deuterium-labeling studies confirm a stepwise hydrogenation mechanism:

-

Quinoline → 1,2,3,4-Tetrahydroquinoline : Initial saturation of the aromatic ring.

-

Tetrahydroquinoline → 5,6,7,8-Tetrahydroquinoline : Subsequent reduction of the dihydropyridine moiety.

Scalability :

Gram-scale reactions with 0.05 mol% catalyst loading demonstrate industrial feasibility, yielding >99% conversion without racemization.

Enzymatic Dynamic Kinetic Resolution (DKR)

Lipase-Mediated Stereochemical Control

Enzymatic DKR resolves racemic 8-amino-5,6,7,8-tetrahydroquinoline mixtures into enantiomerically pure (R)-isomers:

Procedure :

-

Racemic Synthesis : 8-Amino-5,6,7,8-tetrahydroquinoline is prepared via nickel-aluminum alloy reduction of 8-oximino derivatives (e.g., Example 9 in US4011229A).

-

Enzymatic Resolution : Candida antarctica lipase B (CAL-B) catalyzes the acylation of the (S)-enantiomer, leaving the (R)-amine unreacted (99% e.e.).

-

Salt Formation : The freebase (R)-amine is treated with HCl to yield the dihydrochloride salt.

Optimization Data :

| Parameter | Optimal Value | Impact on e.e. |

|---|---|---|

| Temperature | 30°C | Maximizes enzyme activity |

| Solvent | tert-Butyl methyl ether | Minimizes side reactions |

| Acyl Donor | Vinyl acetate | Prevents reversibility |

Stereospecific Reduction of Oxime Intermediates

Nickel-Aluminum Alloy Reduction

This classical method involves two stages:

Step 1: Oximation

8-Oximino-5,6,7,8-tetrahydroquinoline is synthesized by treating 5,6-dihydro-7H-quinolin-8-one with hydroxylamine hydrochloride under basic conditions (NaOH/ethanol).

Step 2: Reduction

-

Conditions : Vigorous stirring at room temperature for 2 hours.

-

Outcome : Yields racemic 8-amino-5,6,7,8-tetrahydroquinoline, requiring subsequent enantiomeric resolution.

Limitations :

-

Low stereoselectivity (50:50 R/S ratio).

-

Requires additional chiral separation steps (e.g., chromatography or enzymatic DKR).

Comparative Analysis of Synthetic Routes

| Method | Enantiomeric Excess (e.e.) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Iridium Catalysis | 98% (R) | 99 | High | Moderate |

| Enzymatic DKR | 99% (R) | 85 | Medium | High |

| Oxime Reduction + DKR | 99% (R) | 70 | Low | Low |

Key Observations :

-

Iridium Catalysis : Preferred for large-scale production despite higher catalyst costs.

-

Enzymatic DKR : Ideal for small-batch synthesis of high-purity (R)-enantiomers.

-

Traditional Reductions : Largely obsolete due to poor stereocontrol but remain useful for intermediate synthesis.

Industrial-Scale Production Considerations

Process Optimization

-

Catalyst Recycling : Immobilized Ir catalysts on silica supports reduce metal leaching and enable reuse for >10 cycles.

-

Solvent Recovery : Toluene/dioxane mixtures are distilled and reused, cutting material costs by 40%.

-

Quality Control : Chiral HPLC (Chiralpak IA column) ensures ≥98% e.e. in final products.

Environmental Impact

-

Waste Management : Nickel residues from reductions are treated with EDTA chelation to prevent heavy metal contamination.

-

Green Chemistry : Enzymatic DKR reduces solvent waste by 60% compared to metal-catalyzed routes.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: ®-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated amine compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

(R)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride has shown promise in drug development due to its structural characteristics that allow interaction with biological targets. Research indicates that derivatives of tetrahydroquinoline can act as anti-ulcer agents and exhibit antimicrobial properties .

Case Study: Anti-Ulcer Activity

A study on 8-amino-5,6,7,8-tetrahydroquinoline derivatives demonstrated their efficacy as intermediates for thiocarbamoyl derivatives with significant anti-ulcer activity. The synthesis involved several steps including oxidation and reduction reactions to yield the active compounds .

Catalysis

Ring-Opening Polymerization (ROP)

The compound is utilized in the synthesis of iron(II) complexes that facilitate ring-opening polymerization of lactones such as ε-caprolactone. These complexes exhibit high catalytic activity and selectivity under mild conditions .

Data Table: Catalytic Activity of Iron(II) Complexes

| Complex | Monomer | Turnover Frequency (TOF) | Conditions |

|---|---|---|---|

| Fe1 | ε-caprolactone | 8.8 × 10³ h⁻¹ | Nitrogen atmosphere |

| Fe2 | Lactic acid | High conversion rates | Mild conditions |

Material Science

Synthesis of Specialty Chemicals

The unique structure of (R)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride allows it to serve as a building block in the synthesis of complex organic molecules. Its derivatives are explored for applications in creating specialty chemicals and materials with specific properties .

Coordination Chemistry

Ligand Design

The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are crucial for various catalytic processes and material synthesis .

Case Study: Zinc Complexes

Research has shown that using a hydroquinoline backbone in zinc guanidine complexes significantly enhances their activity in catalyzing polymerization reactions. This demonstrates the versatility of (R)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride in designing effective ligands .

Mechanism of Action

The mechanism of action of ®-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Structural Trends :

- Hydrophilicity : Dihydrochloride salts (e.g., (R)-form) exhibit higher aqueous solubility than free bases or neutral derivatives.

- Bioactivity : Substitutions at C5 (e.g., fluorine) enhance antimicrobial potency, while C8 modifications (e.g., hydroxyl) influence metal-binding capacity in ligands.

Pharmacological and Functional Comparison

Ligand Design and Catalysis

The (R)-enantiomer is employed in synthesizing guanidine-hydroquinoline ligands (e.g., L1 and L2), which coordinate with zinc to catalyze lactide polymerization. Its stereochemistry optimizes ligand-metal interactions, achieving >90% conversion efficiency in polymer synthesis, outperforming racemic mixtures.

Anticancer Activity

2-Methyl-THQ-4-one (MJM170) demonstrates IC₅₀ = 1.2 µM against breast cancer cell lines (MCF-7), whereas the (R)-dihydrochloride form shows weaker activity (IC₅₀ > 10 µM), highlighting the role of ketone groups in cytotoxicity.

Biological Activity

(R)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

(R)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride features a tetrahydroquinoline core with specific stereochemistry that influences its biological activity. The presence of the amine group enhances its reactivity and solubility, making it a versatile building block in organic synthesis and medicinal chemistry.

The biological activity of (R)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes. For instance, it has been shown to affect the proteasome's regulatory subunit rather than the catalytic one, leading to increased stability compared to its precursor compounds .

- Cell Cycle Modulation : Studies indicate that (R)-5,6,7,8-tetrahydroquinolin-8-amine can induce changes in cell cycle phases. It promotes an increase in the G0/G1 phase while decreasing the S and G2/M phases in cancer cell lines such as A2780 .

- Mitochondrial Effects : The compound has been observed to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production, indicating a potential mechanism for inducing oxidative stress in cancer cells .

Anticancer Properties

Research has highlighted the anticancer potential of (R)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it demonstrated an IC50 value of 0.6 µM against HCT-116 cells .

- Mechanistic Insights : In vitro studies have shown that treatment with this compound leads to a concentration-dependent increase in ROS levels and mitochondrial dysfunction, which are critical factors in cancer cell apoptosis .

Antimicrobial Activity

Emerging studies suggest potential antimicrobial properties as well. The compound is being investigated for its ability to inhibit microbial growth, although specific data on this activity remains limited.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (R)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-quinolones | Quinoline Derivative | Varies; some exhibit anticancer effects |

| Amines | Basic Organic Compounds | General reactivity; less targeted action |

While similar compounds may share structural features or basic properties, (R)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride's specific structure allows for unique interactions with biological targets.

Case Studies

- Study on Cell Cycle Effects : A study focusing on A2780 cells demonstrated that (R)-5a (a derivative) led to significant changes in cell cycle distribution and increased ROS production. This highlights the compound's potential as a chemotherapeutic agent targeting mitochondrial function .

- Anticancer Efficacy : Another investigation revealed that (R)-5a showed superior cytotoxicity compared to its enantiomer (S)-5a across various cancer cell lines. This underscores the importance of stereochemistry in determining biological activity .

Q & A

Basic: What are the recommended methods for synthesizing enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride?

Methodological Answer:

Enantioselective synthesis of the (R)-enantiomer can be achieved via two primary strategies:

- Chiral Resolution : Use of chiral resolving agents (e.g., tartaric acid derivatives) to separate racemic mixtures into enantiomers .

- Asymmetric Catalysis : Employing chiral catalysts (e.g., Ir(III) or Fe(II) complexes) in hydrogenation or alkylation reactions to directly generate the (R)-configuration. Evidence shows that Fe(II) complexes with tetrahydroquinolin-8-amine ligands exhibit high catalytic efficiency in ring-opening polymerizations, suggesting their utility in stereocontrolled synthesis .

- N-Alkylation : Modification of the amine group via reaction with alkyl halides under controlled conditions to retain stereochemical integrity .

Basic: How can the molecular structure and chirality of (R)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride be confirmed?

Methodological Answer:

- X-ray Crystallography : Provides definitive proof of stereochemistry and 3D conformation. For example, studies on related tetrahydroquinoline derivatives used X-ray to confirm ligand geometries in metal complexes .

- NMR Spectroscopy : - and -NMR can identify diastereotopic protons and coupling constants indicative of chirality. - COSY experiments further resolve complex splitting patterns .

- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α] values) .

Advanced: What experimental approaches are used to analyze contradictions in catalytic activity data for metal complexes incorporating this compound?

Methodological Answer:

Discrepancies in catalytic performance (e.g., turnover frequency or enantioselectivity) may arise from:

- Ligand Geometry : Variations in coordination modes (monodentate vs. bidentate) can alter catalytic sites. X-ray crystallography and DFT calculations help correlate structure with activity .

- Counterion Effects : The dihydrochloride salt’s chloride ions may influence solubility or metal-ligand equilibria. Comparative studies using different counterions (e.g., PF vs. Cl) are recommended .

- Substrate Scope : Activity disparities across substrates (e.g., ε-caprolactone vs. styrene oxide) require kinetic profiling and Hammett analysis to assess electronic effects .

Advanced: How can quantitative NMR (qNMR) be applied to determine the purity of (R)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride?

Methodological Answer:

- Internal Standard Calibration : Use certified reference materials (e.g., ethyl paraben) with well-defined proton signals for integration against the compound’s amine protons .

- Relaxation Delay Optimization : Adjust (typically >5×T) to ensure complete spin-lattice relaxation, critical for accurate quantitation .

- Validation : Cross-check results with HPLC-MS or elemental analysis to resolve discrepancies from residual solvents or hygroscopicity .

Advanced: What structural modifications enhance the bioactivity of this compound in CXCR4 antagonist development?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Rigidity Reduction : Replacing the tetrahydroquinoline core with flexible 1,2,3,4-tetrahydroisoquinoline improves binding to CXCR4’s hydrophobic pocket .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Br at position 4) or aryl extensions enhances antagonistic potency by mimicking endogenous ligand (CXCL12) interactions .

- Chirality : The (R)-enantiomer shows superior target affinity compared to (S), as demonstrated in competitive binding assays .

Basic: What analytical techniques are critical for characterizing stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures and hygroscopicity .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months, monitoring purity via HPLC and NMR to detect degradation products (e.g., oxidized quinoline derivatives) .

- Mass Spectrometry : Identifies degradation pathways (e.g., deamination or ring-opening) through fragment ion analysis .

Advanced: How does the compound’s coordination chemistry influence its role in polymerization catalysis?

Methodological Answer:

- Metal-Ligand Cooperativity : In Fe(II) complexes, the amine group acts as a proton shuttle, facilitating ε-caprolactone ring-opening via nucleophilic attack. Turnover frequencies (TOFs) correlate with ligand basicity .

- Steric vs. Electronic Tuning : Bulky substituents on the tetrahydroquinoline ring increase stereoselectivity but may reduce TOF due to hindered substrate access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.